3-Azido-1,2,4,5-tetrafluorobenzene
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Overview
Description
3-Azido-1,2,4,5-tetrafluorobenzene: is an organic compound characterized by the presence of an azido group (-N₃) and four fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1,2,4,5-tetrafluorobenzene typically involves the substitution of a suitable leaving group on a tetrafluorobenzene derivative with an azido group. One common method is the reaction of 1,2,4,5-tetrafluorobenzene with sodium azide (NaN₃) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Chemical Reactions Analysis
Types of Reactions
3-Azido-1,2,4,5-tetrafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: Products include substituted tetrafluorobenzenes with various functional groups.
Cycloaddition Reactions: Products include triazole derivatives.
Reduction Reactions: Products include tetrafluoroaniline derivatives.
Scientific Research Applications
3-Azido-1,2,4,5-tetrafluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 3-Azido-1,2,4,5-tetrafluorobenzene largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring. The molecular targets and pathways involved would vary based on the specific application and reaction context.
Comparison with Similar Compounds
Similar Compounds
- 1-Azido-2,3,4,5-tetrafluorobenzene
- 3-Azido-1,2,4-triazine
- 3-Amino-4-azido-1,2,5-oxadiazole
Uniqueness
3-Azido-1,2,4,5-tetrafluorobenzene is unique due to the combination of the azido group and four fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, such as high electronegativity and reactivity, making it valuable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
3-azido-1,2,4,5-tetrafluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4N3/c7-2-1-3(8)5(10)6(4(2)9)12-13-11/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDYRYMMQTZLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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